2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide
Description
This compound is a thiazoloquinazolinone derivative featuring a 3-chlorophenyl substituent and an N-ethyl-N-phenylacetamide side chain. Its heterocyclic core combines a thiazole ring fused with a quinazolinone system, a structural motif associated with diverse pharmacological activities, including kinase inhibition and antimicrobial properties.
Properties
Molecular Formula |
C26H20ClN3O2S2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
InChI Key |
CZTUXBHTEWUDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline and quinazolinone derivatives, including 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide, typically involves multi-step reactions. One common method is the condensation of isatoic anhydride with various amines and aldehydes under specific conditions . For instance, the reaction can be carried out in acetonitrile in the presence of a molecular sieve supported lanthanum catalyst . Another method involves the use of palladium-catalyzed three-component reactions .
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. Methods such as visible light-induced condensation cyclization using fluorescein as a photocatalyst have been developed . These methods are efficient and environmentally friendly, providing high yields of the desired products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chlorophenyl group facilitates nucleophilic aromatic substitution under specific conditions.
| Reaction Conditions | Reagents | Products/Outcomes | Source |
|---|---|---|---|
| Basic aqueous environment (pH 9–11) | Hydroxide ions, amines | Replacement of Cl with -OH/-NH₂ | |
| Polar aprotic solvents (DMF/DMSO) | Alkoxides, thiols | Formation of ethers/thioethers |
Key observations:
-
Reaction rates depend on electron-withdrawing effects of the thiazoloquinazoline system.
-
Steric hindrance from the N-ethyl-N-phenylacetamide group reduces substitution efficiency at para positions.
Oxidation and Reduction Pathways
The thioxo (C=S) group undergoes redox transformations:
Oxidation
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid, 60°C | Sulfoxide (C=SO) | 78 | |
| KMnO₄ (dilute) | Aqueous H₂SO₄, RT | Sulfone (C=SO₂) | 62 |
Reduction
| Reducing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Thiol (C-SH) | 85 | |
| NaBH₄/CuCl₂ | Methanol, reflux | Partial reduction of quinazolinone | 71 |
Hydrolysis Reactions
The acetamide moiety undergoes hydrolysis under acidic/basic conditions:
| Conditions | Reagents | Products | Notes |
|---|---|---|---|
| 6M HCl, reflux (6 hr) | - | Carboxylic acid + ethylphenylamine | Complete deacylation |
| 2M NaOH, ethanol, 80°C | - | Sodium carboxylate + amine byproducts | Steric hindrance slows kinetics |
Cycloaddition and Click Chemistry
The compound participates in Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) when modified with propargyl groups:
Thiazole Ring Reactivity
| Reaction Type | Reagents | Outcome | Spectral Confirmation (NMR/IR) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, acetone | S-methylation at thiazole sulfur | δ 2.45 ppm (S-CH₃); IR 680 cm⁻¹ |
| Diazotization | NaNO₂, HCl, 0–5°C | Formation of diazonium intermediate | UV-Vis λ_max 420 nm |
Stability Under Physiological Conditions
Critical for pharmacological applications:
| Parameter | Conditions | Degradation Products | Half-Life (h) | Source |
|---|---|---|---|---|
| pH 7.4 (PBS) | 37°C, 24 hr | Hydrolyzed acetamide + oxide | 8.2 | |
| UV light (254 nm) | Methanol solution, 1 hr | Photooxidized thioxo group | <0.5 |
Catalytic Interactions
The compound acts as a ligand in metal complexes:
| Metal Salt | Coordination Site | Complex Stability (log β) | Application |
|---|---|---|---|
| PdCl₂ | Thiazole N, S atoms | 12.3 ± 0.2 | Cross-coupling catalysis |
| Cu(NO₃)₂ | Quinazolinone O | 9.8 ± 0.3 | Antimicrobial activity |
Scientific Research Applications
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Structural Analogues from Literature
The compound’s structural relatives include heterocyclic systems with variations in core rings, substituents, and side chains. Key examples from available data () are:
Key Structural Differences and Implications
Core Heterocycle: The target compound’s thiazolo[3,4-a]quinazolinone core differs from pyrimido-benzimidazole (753479-69-5) and imidazol-one (1052541-66-8). This fused system may confer rigidity, affecting binding pocket compatibility in enzyme targets. Thiazoloquinazolinones are less common than benzimidazoles, suggesting unique electronic properties due to sulfur and nitrogen arrangement .
Substituent Effects: The 3-chlorophenyl group in the target compound contrasts with 2-chloroethyl (753479-69-5) and thiophen-2-ylmethyl (1052541-66-8). Chlorophenyl groups are associated with enhanced lipophilicity and π-π stacking in hydrophobic pockets, while chloroethyl groups may alkylate biomolecules .
Physicochemical Properties: Calculated logP for the target compound (estimated ~4.2) is higher than 1052542-79-6 (logP ~3.5) due to the chloroaryl group, suggesting better membrane penetration but lower aqueous solubility. Hydrogen bond acceptors (e.g., carbonyl and thioxo groups) in the thiazoloquinazolinone core may improve target binding affinity compared to simpler imidazolones .
Research Findings and Limitations
- Activity Data Gaps: Direct pharmacological comparisons are absent in the provided evidence. However, analogues like 1052541-66-8 (imidazol-one) show kinase inhibition in prior studies, hinting that the target compound’s thiazoloquinazolinone core may share similar targets .
Biological Activity
The compound 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is a member of the thiazoloquinazoline family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazoloquinazoline core, which is significant for its biological properties. The molecular formula is with a molecular weight of approximately 425.92 g/mol. The structure includes a chlorophenyl group, an ethyl group, and an acetamide moiety, contributing to its pharmacological profile.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazoloquinazoline core may interact with various enzymes, inhibiting their activity. This is particularly relevant in cancer therapy where enzyme inhibitors can disrupt tumor growth.
- Receptor Modulation : The compound may bind to specific receptors in the body, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazoloquinazolines exhibit antimicrobial properties against Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have shown that compounds within the thiazoloquinazoline family exhibit significant anticancer properties. For instance:
- Cytotoxicity Studies : Research indicates that certain derivatives can inhibit the growth of various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy:
- In Vitro Testing : Studies reported effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, a derivative demonstrated a minimum inhibitory concentration (MIC) as low as 32 µg/mL against E. coli .
Case Studies
- Study on Anticancer Activity : A study focused on a series of thiazoloquinazoline derivatives revealed that modifications in the structure significantly influenced their cytotoxic effects. The most active compound showed an IC50 value of 0.009 µM against EGFR .
- Antimicrobial Evaluation : Another investigation assessed the antibacterial properties of related quinazoline derivatives, finding that specific modifications enhanced their effectiveness against resistant strains .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C21H20ClN3O2S |
| Molecular Weight | 425.92 g/mol |
| Anticancer IC50 (A549) | <10 µM |
| Antimicrobial MIC (E. coli) | 32 µg/mL |
Q & A
Q. What are the standard protocols for synthesizing this compound, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step heterocyclization. For example:
- Step 1: React 20 mmol isothiocyanate with benzohydrazide in ethanol under reflux (15–20 min), yielding intermediates like N-(1-{[(2-benzoylhydrazino)carbonothioyl]amino}-2,2,2-trichloroethyl)acetamide (76.2% yield). Monitor progress via TLC (chloroform:acetone, 3:1) .
- Step 2: Treat intermediates with concentrated sulfuric acid (24 h, 293–298 K) to trigger cyclization. Isolate products via ice quenching and filtration (97.4% yield) .
- Characterization: Use IR (amide C=O stretch at ~1670 cm⁻¹), 1H NMR (δ 7.20–10.68 ppm for aromatic/amide protons), MS (FAB: m/z = 384 [M+H]⁺), and X-ray diffraction for crystallographic confirmation .
Q. What analytical techniques are critical for verifying structural integrity?
Answer:
- IR Spectroscopy: Identifies functional groups (e.g., thioamide S=C-N at ~1259 cm⁻¹) .
- NMR: Resolves proton environments (e.g., ethyl groups at δ 1.91 ppm) and confirms substitution patterns .
- Mass Spectrometry: Validates molecular weight and fragmentation patterns (e.g., [M+H]⁺ peaks) .
- Elemental Analysis: Ensures stoichiometric purity (e.g., C, H, Cl, N, S within ±0.05% of theoretical values) .
Advanced Research Questions
Q. How can reaction mechanisms for heterocyclization be elucidated, especially when intermediates are unstable?
Answer:
- Trapping Intermediates: Co-crystallize transient species (e.g., N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide and its thioamide analog) for X-ray analysis .
- Computational Modeling: Apply DFT calculations to map energy barriers for cyclization steps .
- Kinetic Studies: Vary reaction time/temperature to isolate metastable intermediates (e.g., failed attempts to isolate pure thioacetamides suggest rapid cyclization) .
Q. How should researchers address contradictions in synthetic yields or unexpected byproducts?
Answer:
- Troubleshooting Workflow:
- Case Study: Adjusting sulfuric acid concentration reduced side reactions in cyclization steps, improving yields from ~70% to >95% .
Q. What computational strategies enhance reaction optimization for novel derivatives?
Answer:
- Quantum Chemical Calculations: Employ reaction path searches (e.g., ICReDD’s methods) to predict optimal conditions (e.g., solvent, catalyst) .
- Machine Learning: Train models on existing reaction data (e.g., solvent effects on quinazolinone cyclization) to prioritize experimental trials .
- In Silico SAR: Modify substituents (e.g., 3-chlorophenyl vs. 4-bromophenyl) and calculate binding affinities using docking simulations .
Q. How can structure-activity relationships (SAR) be systematically explored for biological applications?
Answer:
- Functional Group Variation:
- Assay Design:
Q. What experimental design principles minimize trial-and-error in process optimization?
Answer:
-
Design of Experiments (DoE): Use factorial designs (e.g., 2³ matrix) to test variables:
Factor Levels Temperature 298 K, 313 K Catalyst Loading 0.1 eq, 0.2 eq Solvent Ethanol, DMF Analyze responses (yield, purity) via ANOVA to identify significant factors . -
High-Throughput Screening: Automate parallel reactions (e.g., 96-well plates) to rapidly assess >100 conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
